Methyl 3-[(3-fluorophenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorinated aniline group, a nitrobenzoate moiety, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position.
Fluoroaniline Coupling: The nitrobenzoate intermediate is then coupled with 3-fluoroaniline under specific conditions to form the desired product.
The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and minimizes impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of 3-[(3-fluoroanilino)carbonyl]-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group and the fluorinated aniline moiety can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate
- Ethyl 3-[(2-fluoroanilino)carbonyl]-7-methyl-1-indolizinecarboxylate
Uniqueness
Methyl 3-[(3-fluoroanilino)carbonyl]-5-nitrobenzoate is unique due to its specific substitution pattern and the presence of both a nitro group and a fluorinated aniline. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H11FN2O5 |
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Molecular Weight |
318.26 g/mol |
IUPAC Name |
methyl 3-[(3-fluorophenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H11FN2O5/c1-23-15(20)10-5-9(6-13(7-10)18(21)22)14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,17,19) |
InChI Key |
NYQHMEDRWMBSPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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